molecular formula C9H19NO3 B2526769 Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate CAS No. 109629-29-0

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate

Cat. No.: B2526769
CAS No.: 109629-29-0
M. Wt: 189.255
InChI Key: OQRHCRWPOTXMJY-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is a liquid at room temperature and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate typically involves the esterification of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate
  • Ethyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate
  • Methyl 3-[(2-ethoxyethyl)amino]-2-ethylpropanoate

Uniqueness

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyethyl side chain also differentiates it from similar compounds, potentially leading to unique interactions and applications .

Properties

IUPAC Name

methyl 3-(2-ethoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-4-13-6-5-10-7-8(2)9(11)12-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHCRWPOTXMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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